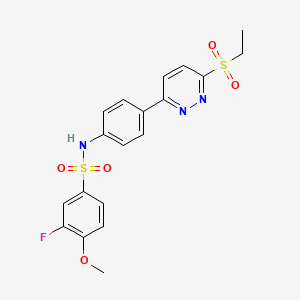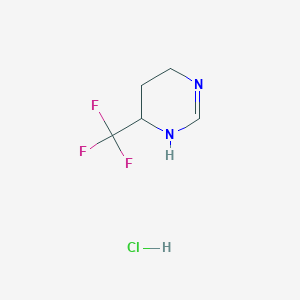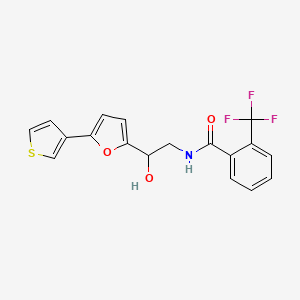![molecular formula C22H20N4O3 B2472698 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-méthoxyphényl)-2-éthoxybenzamide CAS No. 862810-71-7](/img/structure/B2472698.png)
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-méthoxyphényl)-2-éthoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide is a complex organic compound that features a benzamide core substituted with an imidazo[1,2-a]pyrimidine moiety
Applications De Recherche Scientifique
2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Target of Action
The primary target of this compound is the KRAS G12C . KRAS is a protein that plays a key role in the regulation of cell division and growth. Mutations in the KRAS gene, such as the G12C mutation, can lead to uncontrolled cell growth and are often found in various types of cancer .
Mode of Action
The compound acts as a covalent inhibitor , binding irreversibly to its target . This irreversible binding is facilitated by the compound’s imidazo[1,2-a]pyrimidine core, which allows it to install covalent warheads on the target protein . The compound’s interaction with its target leads to the inhibition of the protein’s function, thereby preventing the uncontrolled cell growth associated with the KRAS G12C mutation .
Biochemical Pathways
The compound affects the RAS/RAF/MEK/ERK pathway , which is involved in cell division and growth . By inhibiting the function of KRAS G12C, the compound prevents the activation of this pathway, thereby inhibiting cell growth .
Pharmacokinetics
The compound’s potent anticancer activity suggests that it may have favorable pharmacokinetic properties .
Result of Action
The compound has been shown to be a potent anticancer agent for cells with the KRAS G12C mutation . Its action results in the inhibition of cell growth, which could potentially lead to the shrinkage of tumors and the slowing or halting of cancer progression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide typically involves multistep organic reactions. One common approach is the condensation reaction between an appropriately substituted benzoyl chloride and an amine derivative of imidazo[1,2-a]pyrimidine. The reaction conditions often require the presence of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain consistency and quality in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to modify the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications .
Propriétés
IUPAC Name |
2-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-3-29-19-8-5-4-7-16(19)21(27)24-17-13-15(9-10-20(17)28-2)18-14-26-12-6-11-23-22(26)25-18/h4-14H,3H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKSVDODKDMWOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2472620.png)
![2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2472621.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide](/img/structure/B2472622.png)

![(3-{[(4-Methoxyphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2472624.png)

![2-((4-chlorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2472626.png)



![N-cyano-3-ethyl-N-{[3-(methanesulfonylmethyl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B2472631.png)

![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2472636.png)

